N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide
Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group at the N1 position, a furan-2-yl moiety at the C3 position, and a 4-isopropylbenzenesulfonamide group at the pyrazole’s C5 position. This compound’s structural complexity arises from its heterocyclic components (pyrazole, tetrahydrothiophene dioxide, and furan) and the sulfonamide pharmacophore, which is frequently associated with bioactivity in medicinal chemistry .
The 4-isopropylbenzenesulfonamide group may influence solubility and target binding, as sulfonamides are known to interact with enzymes and receptors via hydrogen bonding .
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-14(2)15-5-7-17(8-6-15)30(26,27)22-20-12-18(19-4-3-10-28-19)21-23(20)16-9-11-29(24,25)13-16/h3-8,10,12,14,16,22H,9,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOUGGWDKHRQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of structural elements that contribute to its biological activity. The key components include:
- Dioxidotetrahydrothiophen moiety
- Furan ring
- Pyrazole structure
- Isopropylbenzenesulfonamide group
These structural features suggest potential interactions with various biological targets, including enzymes and proteins.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the tetrahydrothiophen moiety.
- Introduction of the furan and pyrazole structures.
- Attachment of the isopropylbenzenesulfonamide group.
In industrial applications, continuous flow reactors may be employed to enhance yield and efficiency during synthesis .
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Preliminary studies have shown that compounds with similar pyrazole structures can exhibit significant anticancer properties. For instance, certain pyrazole derivatives have demonstrated in vitro antiproliferative activity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like Doxorubicin .
2. Antimicrobial Activity
Compounds structurally related to this sulfonamide have been evaluated for their antibacterial properties. Some derivatives have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .
3. Enzyme Inhibition
The interaction of this compound with specific enzymes could modulate biological pathways relevant to disease processes. For example, studies on similar compounds indicate potential inhibition of cyclooxygenase (COX) enzymes, which are often overexpressed in cancerous tissues .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and sulfonamide moieties exhibit significant anticancer properties. For instance, derivatives similar to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide have shown potent cytotoxic effects against various cancer cell lines, including MCF7 and MDA-MB-231. The compound's mechanism may involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival .
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been reported to modulate inflammatory responses by inhibiting cyclooxygenase enzymes and reducing the production of pro-inflammatory cytokines. This property can be beneficial in treating conditions like arthritis and other inflammatory diseases .
3. Antimicrobial Properties
Compounds with similar structural features have demonstrated antimicrobial activity against a range of pathogens. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial properties. This suggests that this compound could be explored for its efficacy against bacterial infections .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: pyrazole derivatives , sulfonamide-containing compounds , and heterocyclic hybrids . Below is a comparative analysis of key analogs (referenced from and related literature):
Table 1: Structural and Functional Comparison
Key Findings:
Pyrazole vs. Pyrazoles are less prone to metabolic oxidation than tetrazoles, which may degrade via ring-opening .
Sulfonamide vs. Carboxylic Acid Groups :
- The 4-isopropylbenzenesulfonamide group in the target compound provides stronger acidity (pKa ~10) compared to the carboxylic acid in 886503-35-1 (pKa ~4.5), affecting ionization state and membrane permeability.
Heterocyclic Substituents :
- The furan-2-yl group in the target compound contributes to planar aromatic stacking, whereas the pyridine in 879568-39-5 introduces basicity and metal-binding capacity.
Sulfone vs. Nitro Groups :
- The 1,1-dioxidotetrahydrothiophene moiety enhances oxidative stability relative to the nitro group in 879568-39-5, which may participate in unwanted redox reactions.
Research Implications and Limitations
While the target compound’s structural features suggest advantages in stability and binding, direct pharmacological data (e.g., IC50, logP) are unavailable in the provided evidence. Comparative studies with analogs indicate that:
- Synthetic Accessibility : The tetrahydrothiophene dioxide group may complicate synthesis due to sulfone formation requirements .
- Crystallographic Analysis : Programs like SHELXL () are critical for resolving its 3D structure, particularly torsional angles between the pyrazole and sulfonamide groups .
Q & A
Q. What are the recommended synthetic routes for N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide?
- Methodological Answer : The synthesis involves constructing the pyrazole core followed by sulfonamide functionalization. A general approach includes:
- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazines with diketones or β-keto esters .
- Step 2 : Alkylation or substitution at the pyrazole N1 position using reagents like 1,1-dioxidotetrahydrothiophen-3-yl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Sulfonamide introduction via nucleophilic substitution with 4-isopropylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Key Considerations : Monitor reaction progress using TLC and optimize solvent polarity (DMF vs. THF) to improve yields .
Q. How can spectroscopic methods (NMR, IR, MS) be employed to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent electronic environments. For example:
- The furan-2-yl group shows deshielded protons at δ 6.3–7.2 ppm (aromatic region).
- The tetrahydrothiophene-dioxide moiety exhibits distinct methylene signals (δ 3.0–4.0 ppm) due to sulfone electron-withdrawing effects .
- IR : Confirm sulfonamide S=O stretches at ~1150–1300 cm⁻¹ and furan C-O-C vibrations at ~1010 cm⁻¹ .
- HRMS : Use ESI or MALDI-TOF to verify molecular ion peaks and isotopic patterns .
Q. What safety protocols should be followed during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) due to potential irritancy of sulfonamides. Work in a fume hood to avoid inhalation .
- Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the sulfonamide group with high regioselectivity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl chloride reactivity but may require controlled temperatures (0–25°C) to avoid side reactions .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation via intermediate complexation .
- Monitoring : Employ in-situ FTIR or LC-MS to detect intermediates and adjust stoichiometry dynamically .
Q. What strategies are effective for analyzing stereochemical outcomes in the tetrahydrothiophene-dioxide moiety?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., APEX2 software) .
- Computational Modeling : Compare experimental data (NMR/IR) with DFT-optimized structures (e.g., Gaussian 16) to validate stereoisomerism .
- Chiral HPLC : Separate enantiomers using a Chiralpak® column and polar mobile phase (e.g., hexane/isopropanol) .
Q. How can biological activity studies be designed to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Target Selection : Prioritize kinases with sulfonamide-binding pockets (e.g., carbonic anhydrase, EGFR) based on structural analogs .
- Assay Design :
- In vitro : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) to measure inhibition .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in HEK293 or HeLa cell lines .
- SAR Analysis : Modify substituents (e.g., isopropyl vs. cyclohexyl) to correlate structure with IC₅₀ values .
Q. How should researchers address discrepancies between computational predictions and experimental physicochemical data?
- Methodological Answer :
- Validation : Cross-check ACD/Labs Percepta predictions (logP, pKa) with experimental measurements (shake-flask for logP, potentiometric titration for pKa) .
- Error Analysis : Identify limitations in force fields (e.g., GAFF for solvation energy) and refine parameters using experimental benchmarks .
- Case Study : If predicted solubility (e.g., 0.1 mg/mL) conflicts with experimental data, re-evaluate crystal packing effects via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
